molecular formula C26H25N5O3S B460307 ethyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-pyridin-3-yl-4H-pyran-3-carboxylate CAS No. 625375-71-5

ethyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-pyridin-3-yl-4H-pyran-3-carboxylate

Cat. No.: B460307
CAS No.: 625375-71-5
M. Wt: 487.6g/mol
InChI Key: ZUWUXSYDBGLUPU-UHFFFAOYSA-N
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Description

The compound ethyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-pyridin-3-yl-4H-pyran-3-carboxylate features a pyran core substituted with amino, cyano, and ester groups, as well as a cyclohepta[b]pyridine moiety linked via a sulfanylmethyl bridge. This structural complexity distinguishes it from simpler pyran derivatives. Key characteristics include:

  • Pyran ring: A planar 4H-pyran system stabilized by hydrogen bonding (N-H⋯O/N) .
  • Substituents: The 2-position bears a sulfanylmethyl group connected to a cyclohepta[b]pyridine ring, while the 4-position is substituted with a pyridin-3-yl group.
  • Functional groups: Amino (-NH₂) and cyano (-CN) groups enhance reactivity, and the ethyl ester (-COOEt) provides solubility in organic solvents.

Properties

IUPAC Name

ethyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-pyridin-3-yl-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O3S/c1-2-33-26(32)23-21(34-24(29)19(13-28)22(23)17-8-6-10-30-14-17)15-35-25-18(12-27)11-16-7-4-3-5-9-20(16)31-25/h6,8,10-11,14,22H,2-5,7,9,15,29H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWUXSYDBGLUPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CN=CC=C2)C#N)N)CSC3=C(C=C4CCCCCC4=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-pyridin-3-yl-4H-pyran-3-carboxylate is a complex organic compound that belongs to the pyran derivatives class. Its unique structure incorporates multiple functional groups, including amino, cyano, and pyridine moieties, which contribute to its significant biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula for the compound is C20H22N4O3SC_{20}H_{22}N_4O_3S. The structural complexity arises from the presence of a pyran ring fused with a tetrahydrocycloheptapyridine and various substituents that enhance its reactivity and biological potential.

Table 1: Key Structural Features

FeatureDescription
Molecular Weight382.48 g/mol
Functional GroupsAmino, Cyano, Pyridine
Structural MotifPyran derivative
SolubilitySoluble in organic solvents

The biological activity of ethyl 6-amino-5-cyano derivatives is primarily attributed to their ability to interact with various biological targets. These compounds have shown potential as:

  • Anticancer Agents : Studies indicate that these derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Activity : The presence of cyano and amino groups enhances the compound's ability to disrupt microbial membranes and inhibit growth.

Case Studies and Research Findings

  • Anticancer Activity : In a study conducted by Mohamed et al. (2010), ethyl 6-amino derivatives exhibited significant cytotoxic effects against various cancer cell lines, demonstrating IC50 values in the micromolar range. The study highlighted the compound's ability to induce apoptosis through the activation of caspases.
  • Antimicrobial Properties : A research article by Ismail et al. (2003) evaluated the bactericidal effects of similar pyran derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds possess broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Anti-inflammatory Effects : Zaki et al. (2006) reported that ethyl 6-amino derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro. The study suggested potential applications in treating inflammatory diseases.

Table 2: Summary of Biological Activities

Activity TypeStudy ReferenceObservations
AnticancerMohamed et al. (2010)Induced apoptosis in cancer cell lines
AntimicrobialIsmail et al. (2003)Broad-spectrum activity against bacteria
Anti-inflammatoryZaki et al. (2006)Inhibition of pro-inflammatory cytokines

Synthesis and Derivatives

The synthesis of ethyl 6-amino-5-cyano derivatives typically involves multi-step reactions that require precise control over reaction conditions to optimize yield and purity. The compound can also be modified to create derivatives with enhanced biological activities.

Synthetic Pathway Example

A common synthetic route includes:

  • Formation of Pyran Ring : Utilizing diethyl acetylenedicarboxylate as a precursor.
  • Introduction of Cyano Groups : Achieved through nucleophilic substitution reactions.
  • Incorporation of Amino Groups : Via reductive amination techniques.

Comparison with Similar Compounds

Substituent Variations on the Pyran Core

The table below highlights structural differences among related pyran carboxylates:

Compound Name Molecular Formula Substituents (2-, 4-, 5-positions) Key Features Reference
Ethyl 6-amino-5-cyano-2-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate C₁₆H₁₆N₃O₃ 2-Me, 4-pyridin-3-yl Simpler 2-methyl group; lacks sulfur-containing bridge
Methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(4-ethylphenyl)-4H-pyran-3-carboxylate C₂₄H₂₂N₄O₃S 2-sulfanylmethyl (pyridine), 4-(4-ethylphenyl) Methyl ester; pyridine substituent instead of cyclohepta[b]pyridine
Ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate C₁₇H₁₆FN₂O₃ 2-Me, 4-(3-F-phenyl) Fluorophenyl group enhances lipophilicity
Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate C₂₂H₁₈ClN₂O₃ 2-Ph, 4-(2-Cl-phenyl) Chlorophenyl and phenyl groups increase steric bulk
Target Compound C₂₉H₂₆N₅O₃S 2-[(3-cyano-cyclohepta[b]pyridin-2-yl)sulfanylmethyl], 4-pyridin-3-yl Unique cyclohepta[b]pyridine bridge; dual pyridine motifs N/A

Crystallographic and Physicochemical Properties

  • Planarity: Pyran rings in analogs like ethyl 6-amino-5-cyano-4-propyl-4H-pyran-3-carboxylate exhibit near-planar geometries (r.m.s. deviation: 0.059 Å) .
  • Hydrogen Bonding: N-H⋯O/N interactions stabilize crystal packing in derivatives such as ethyl 6-amino-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate .
  • Solubility : Ethyl esters (e.g., ) generally offer better organic solubility than methyl esters .

Preparation Methods

Catalyst Selection and Reaction Optimization

Triethylamine (Et<sub>3</sub>N) or KOH-loaded CaO catalysts are preferred for their efficiency in promoting Knoevenagel condensation and subsequent cyclization. Under microwave irradiation (80°C, 1 h), the reaction achieves near-quantitative yields of the pyran core. Ultrasound-assisted synthesis in water (20 mol% Et<sub>3</sub>N, 40 kHz) reduces reaction time to 15–30 minutes with 85–92% yield.

Table 1: Comparative Analysis of Pyran Core Synthesis Methods

CatalystSolventTemperature (°C)TimeYield (%)
Et<sub>3</sub>NWater8015 min92
KOH/CaOSolvent-free10045 min88
DecaniobateNeat80 (microwave)1 h100

The pyridin-3-yl group at position 4 originates from pyridine-3-carbaldehyde, which participates in the initial Knoevenagel step. The amino and cyano groups at positions 5 and 6 are introduced via malononitrile.

Synthesis of the Cyclohepta[b]Pyridine-Thiol Intermediate

The sulfanylmethyl substituent at position 2 requires a functionalized cyclohepta[b]pyridine-thiol intermediate. This is synthesized via a two-step diazotization and chlorination sequence, modified from pyridine-3-sulfonyl chloride protocols.

Diazotization and Fluoroborate Stabilization

3-Aminocyclohepta[b]pyridine is treated with NaNO<sub>2</sub> and HBF<sub>4</sub> in dilute HCl at 0–5°C to form a diazonium fluoroborate salt. This intermediate is isolated in 95% yield and reacts with thionyl chloride (SOCl<sub>2</sub>) and CuCl to yield the corresponding sulfenyl chloride. Subsequent reduction with Zn/HCl generates the thiol (-SH) derivative.

Key Reaction Conditions:

  • Temperature: 0–5°C (prevents decomposition of diazonium species).

  • Molar Ratios: 1:1.2:1.3 (3-aminopyridine:NaNO<sub>2</sub>:HBF<sub>4</sub>).

  • Workup: Dichloromethane extraction and NaHCO<sub>3</sub> washing to remove acidic byproducts.

Final Assembly and Purification

The coupled product is crystallized from hot ethanol to remove unreacted starting materials and oligomeric byproducts. Recrystallization achieves >99% purity (HPLC), with the final structure confirmed via <sup>1</sup>H NMR and LC-MS.

Table 2: Characterization Data for the Target Compound

Analytical MethodKey Signals
<sup>1</sup>H NMRδ 1.25 (t, 3H, CH<sub>2</sub>CH<sub>3</sub>), δ 4.20 (q, 2H, OCH<sub>2</sub>), δ 6.85 (s, 1H, pyran H)
LC-MSm/z 546.2 [M+H]<sup>+</sup> (calc. 545.6)

Industrial-Scale Considerations

Large-scale production adopts continuous flow reactors to enhance heat transfer and reduce reaction time. Catalyst recovery (e.g., decaniobate filtration ) and solvent recycling (ethanol, dichloromethane) are prioritized to minimize waste.

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